1-Butyl-1-methylpyrrolidinium bromide
Overview
Description
1-Butyl-1-methylpyrrolidinium bromide is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. They are used in various applications, including electrochemistry, catalysis, and as solvents for chemical reactions and separations.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 1-butyl-1-methylpyrrolidinium bromide consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen atom. The anion associated with this cation in the provided studies varies, including dicyanamide , bis(trifluoromethanesulfonyl)imide , and tribromide . The structure of the cation influences the physical and chemical properties of the ionic liquid, such as viscosity, melting point, and solvation ability.
Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium bromide can participate in various chemical reactions due to its ionic nature. For instance, it can act as a solvent or reagent in bromination reactions, as demonstrated by its use in the regioselective bromination of anilines and phenols . The ionic liquid can also influence the kinetics of reactions, such as the formation of CO2 gas hydrates, where it can act as a kinetic inhibitor or promoter depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-butyl-1-methylpyrrolidinium bromide and related ionic liquids have been extensively studied. These properties include thermal stability, viscosity, and electrochemical behavior. For example, the interaction of a related ionic liquid with a polyvinylidenefluoride membrane was studied to understand the temperature dependence of anion conformers . The thermodynamic properties of mixtures containing 1-butyl-1-methylpyrrolidinium dicyanamide and various molecular solvents have been investigated, providing insights into the solvation and mixing behavior of these ionic liquids . Additionally, the electrodeposition of germanium from a mixture containing 1-butyl-1-methylpyrrolidinium dicyanamide was explored, revealing the electrochemical properties and potential applications of these ionic liquids in materials science .
Scientific Research Applications
Degradation in Micro-electrolysis Systems
1-Butyl-1-methylpyrrolidinium bromide ([C4mpyr]Br) has been investigated for its degradation in ultrasound and zero-valent iron activated carbon micro-electrolysis systems. This research is significant for understanding the environmental behavior of ionic liquids, as it provides insights into the degradation pathways and the formation of intermediate products (Zhou, Lv, Shen, Wang, & Fan, 2013).
Ecotoxicity Comparison with Organic Solvents
A study compared the ecotoxicity of 1-butyl-1-methylpyrrolidinium bromide to traditional organic solvents. This research is crucial for assessing the environmental impact of ionic liquids, demonstrating that [C4mpyr]Br exhibits relatively low toxicity, comparable to that of dimethylformamide (Cho, Jeon, Pham, Vijayaraghavan, & Yun, 2008).
Thermochemical Properties
The ionic liquid's thermochemical properties, such as enthalpy of formation and vaporization, have been examined. This research is crucial for applications that require an understanding of the thermal behavior of ionic liquids (Emel’yanenko, Verevkin, Heintz, Corfield, Deyko, Lovelock, Licence, & Jones, 2008).
Flame-Retarding Additive in Lithium-Ion Batteries
Studies have explored the use of ionic liquids based on 1-butyl-1-methylpyrrolidinium cation as flame-retarding additives in lithium-ion batteries. This application is vital for enhancing battery safety and performance (Bae, Shim, & Kim, 2013).
Synthesis and Characterization of Novel Ionic Monomers
Research into the synthesis and characterization of novel ionic monomers, including 1-butyl-1-methylpyrrolidinium, has been conducted. This work is fundamental for the development of new polymeric ionic liquids with potential applications in various fields (Shaplov, Vlasov, Armand, Lozinskaya, Ponkratov, Malyshkina, Vidal, Okatova, Pavlov, Wandrey, Godovikov, & Vygodskii, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZRPQGSMFXSTC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049375 | |
Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1-methylpyrrolidinium bromide | |
CAS RN |
93457-69-3 | |
Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93457-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093457693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-1-methylpyrrolidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2F21K33C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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